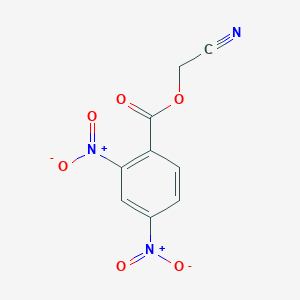
Cyanomethyl 2,4-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanomethyl 2,4-dinitrobenzoate is an organic compound with the molecular formula C9H5N3O6 It is characterized by the presence of a cyanomethyl group attached to a 2,4-dinitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyanomethyl 2,4-dinitrobenzoate typically involves the esterification of 2,4-dinitrobenzoic acid with cyanomethyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Cyanomethyl 2,4-dinitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzene ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of this compound.
Reduction: 2,4-diaminobenzoate derivatives.
Hydrolysis: 2,4-dinitrobenzoic acid and cyanomethyl alcohol.
Scientific Research Applications
Cyanomethyl 2,4-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyanomethyl 2,4-dinitrobenzoate involves its interaction with specific molecular targets. The nitro groups on the benzene ring can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially disrupting cellular processes. The exact molecular pathways and targets are still under investigation, but the compound’s ability to undergo redox reactions is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrobenzoic Acid: Shares the same benzene ring with nitro groups but lacks the cyanomethyl ester group.
3,5-Dinitrobenzoic Acid: Similar structure with nitro groups at different positions on the benzene ring.
Cyanomethyl Benzoate: Similar ester group but without the nitro substituents.
Uniqueness
Cyanomethyl 2,4-dinitrobenzoate is unique due to the presence of both the cyanomethyl ester and the 2,4-dinitrobenzene moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61781-59-7 |
|---|---|
Molecular Formula |
C9H5N3O6 |
Molecular Weight |
251.15 g/mol |
IUPAC Name |
cyanomethyl 2,4-dinitrobenzoate |
InChI |
InChI=1S/C9H5N3O6/c10-3-4-18-9(13)7-2-1-6(11(14)15)5-8(7)12(16)17/h1-2,5H,4H2 |
InChI Key |
JSLPWHXPKVUPIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















